molecular formula C14H17FN4O2 B11393350 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11393350
M. Wt: 292.31 g/mol
InChI Key: VXYWLFOILHGVEH-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorophenyl group, a hydroxymethyl group, and a triazole ring, making it a molecule of interest for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted by a nucleophile.

    Hydroxymethylation: The hydroxymethyl group can be added via a hydroxymethylation reaction, often using formaldehyde and a suitable base.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: 2-(4-fluorophenyl)-5-(carboxylic acid)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide.

    Reduction: 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions, making it valuable for organic synthesis.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antifungal agents, and antimicrobial compounds. This specific compound could be investigated for similar biological activities.

Medicine

In medicinal chemistry, 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide may be explored for its potential therapeutic applications, such as anti-inflammatory, anticancer, or antiviral properties.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique structure may offer advantages in terms of stability, reactivity, or bioavailability.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide would depend on its specific application. Generally, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the hydroxymethyl and carboxamide groups could influence solubility and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole-4-carboxamides: These compounds share the triazole and carboxamide functionalities but may differ in their substituents.

    Fluorophenyl Derivatives: Compounds with a fluorophenyl group, which can influence biological activity and chemical reactivity.

    Hydroxymethyl Triazoles: Triazole derivatives with a hydroxymethyl group, known for their potential biological activities.

Uniqueness

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)-2H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance its stability and binding interactions, while the hydroxymethyl and carboxamide groups offer additional sites for chemical modification and biological activity.

Properties

Molecular Formula

C14H17FN4O2

Molecular Weight

292.31 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(hydroxymethyl)-N-(2-methylpropyl)triazole-4-carboxamide

InChI

InChI=1S/C14H17FN4O2/c1-9(2)7-16-14(21)13-12(8-20)17-19(18-13)11-5-3-10(15)4-6-11/h3-6,9,20H,7-8H2,1-2H3,(H,16,21)

InChI Key

VXYWLFOILHGVEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=NN(N=C1CO)C2=CC=C(C=C2)F

Origin of Product

United States

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